molecular formula C14H19N3O5S B5355425 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine

4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine

Cat. No.: B5355425
M. Wt: 341.38 g/mol
InChI Key: URSOVLJOQDPHFV-UHFFFAOYSA-N
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Description

4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a nitro group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine typically involves multiple steps. One common approach starts with the nitration of 2-(pyrrolidin-1-yl)phenyl sulfone, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-{[5-Amino-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine.

Scientific Research Applications

4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}piperidine
  • 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}pyridine
  • 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}benzene

Uniqueness

Compared to similar compounds, 4-{[5-Nitro-2-(pyrrolidin-1-yl)phenyl]sulfonyl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of the nitro and sulfonyl groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

4-(5-nitro-2-pyrrolidin-1-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c18-17(19)12-3-4-13(15-5-1-2-6-15)14(11-12)23(20,21)16-7-9-22-10-8-16/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSOVLJOQDPHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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